molecular formula C11H23N B13189881 N-ethyl-3,3,5-trimethylcyclohexan-1-amine

N-ethyl-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B13189881
M. Wt: 169.31 g/mol
InChI Key: VRMZGNCMAIPEFW-UHFFFAOYSA-N
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Description

N-Ethyl-3,3,5-trimethylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane ring substituted with three methyl groups (at positions 3, 3, and 5) and an ethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₂₃N, with a molecular weight of 181.32 g/mol (estimated based on structural analogs in and ). The compound is structurally related to cyclohexanamine derivatives, which are widely used in industrial and pharmaceutical applications due to their stability and tunable reactivity.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-ethyl-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10,12H,5-8H2,1-4H3

InChI Key

VRMZGNCMAIPEFW-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(CC(C1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of 3,3,5-trimethylcyclohexanone with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
3,3,5-Trimethylcyclohexan-1-amine (Parent) None (primary amine) C₉H₁₉N 141.25 Intermediate in polymer synthesis
N-Ethyl-3,3,5-trimethylcyclohexan-1-amine Ethyl C₁₂H₂₃N 181.32 Unknown (limited data)
N,N-Dibutyl-3,3,5-trimethylcyclohexan-1-amine Dibutyl C₁₈H₃₅N 265.48 Catalytic C–C bond cleavage studies
N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine 2-Ethoxyethyl C₁₃H₂₇NO 213.36 Discontinued lab reagent
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine Aminomethyl C₁₀H₂₂N₂ 170.30 Corrosion-resistant epoxy coatings

Key Observations:

  • Steric Effects : Bulkier substituents (e.g., dibutyl in C₁₈H₃₅N ) reduce reactivity in catalytic reactions compared to ethyl or ethoxyethyl groups .
  • Applications: The aminomethyl derivative (C₁₀H₂₂N₂) is used in epoxy coatings for corrosion resistance, whereas the dibutyl analog serves as a substrate in catalytic studies .

Reactivity and Stability

  • Catalytic Cleavage : N,N-Dibutyl-3,3,5-trimethylcyclohexan-1-amine undergoes C(sp³)–C(sp³) bond cleavage under CuCl/pyridine catalysis at 100°C, yielding simpler amines with 93% efficiency . This suggests that substituent size significantly impacts reactivity.
  • Thermal Stability: The discontinued ethoxyethyl analog (C₁₃H₂₇NO) may have stability issues, as indicated by its discontinuation in commercial catalogs .

Biological Activity

N-ethyl-3,3,5-trimethylcyclohexan-1-amine, also known as 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a compound with notable biological activities. This article reviews its biological effects, toxicological data, and potential applications based on diverse scientific sources.

This compound has the following chemical structure:

  • Molecular Formula: C11_{11}H23_{23}N
  • CAS Number: 2855-13-2

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various toxicological studies. Key findings include:

  • Acute Toxicity : The compound exhibits an LD50 of 1,030 mg/kg in male rats when administered orally. The kidneys are identified as a potential target organ for toxicity .
  • Irritation and Sensitization : It has been classified as a strong irritant based on skin irritation studies in rabbits and rats. Corrosive effects were noted after repeated application . Furthermore, it induced dermal sensitization in guinea pigs .
  • Respiratory Effects : Limited studies indicate possible airway effects; however, conclusive data on respiratory sensitization is lacking due to insufficient human case studies .

Long-term Exposure Studies

Long-term exposure studies have provided insights into the compound's effects:

  • Subchronic Studies : In a 14-day inhalation study with rats, significant degeneration and necrosis were observed in the olfactory epithelium at exposure levels starting from 18 mg/m³. Higher concentrations (200 mg/m³) led to more severe respiratory tract damage .
Exposure Level (mg/m³)Observed Effects
2.2Minimal to mild degeneration
18Degeneration/necrosis in olfactory epithelium
200Severe damage to trachea and lungs

Genotoxicity and Reproductive Toxicity

This compound has been tested for mutagenic potential:

  • Genotoxicity : It was found to be non-mutagenic in both bacterial and mammalian cell systems (Ames test). In vivo tests also indicated no mutagenic or clastogenic effects .

Regarding reproductive toxicity:

  • Reproductive Studies : A 90-day oral study did not reveal adverse effects on reproductive organs in male and female rats. The highest tested dose (250 mg/kg bw/day) showed no teratogenic or embryofetotoxic effects .

Case Studies and Applications

The compound is primarily utilized as a hardener for epoxy resins and coatings. Its applications extend to civil engineering projects such as paving and concrete protection .

Case Study Example:

In one study involving occupational exposure to this compound among workers in epoxy resin manufacturing, symptoms of allergic contact dermatitis were reported. This emphasizes the need for protective measures when handling the compound in industrial settings.

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